2-methyl-N-(quinolin-8-yl)benzamide
Description
Significance of the Quinoline (B57606) Heterocyclic System in Medicinal Chemistry Scaffolds
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent heterocyclic scaffold in medicinal chemistry. researchgate.netorientjchem.orgnih.gov Its presence in numerous natural and synthetic compounds with a wide array of pharmacological activities underscores its importance. orientjchem.orgijpsjournal.com Quinoline derivatives have been successfully developed into drugs with applications including:
Antimalarial agents: Over 60% of antimalarial drugs contain the quinoline core, with chloroquine (B1663885) being a notable example. ontosight.ai
Antibacterial agents: Compounds like ciprofloxacin (B1669076) are well-known quinolone antibiotics. researchgate.net
Anticancer agents: Topotecan is an example of a quinoline-based anticancer drug. researchgate.net
Anti-inflammatory agents: Quinoline derivatives have shown potential in modulating key inflammatory pathways. ijpsjournal.com
Antiviral and antifungal agents: The quinoline nucleus is also found in compounds with antiviral and antifungal properties. orientjchem.orgijpsjournal.com
The versatility of the quinoline scaffold stems from its ability to be functionalized at various positions, allowing for the fine-tuning of its biological activity. nih.gov
The Benzamide (B126) Moiety as a Privileged Pharmacophore in Bioactive Compounds
The benzamide moiety is another critical component, recognized as a "privileged pharmacophore" in drug discovery. nih.gov This means it is a structural element that is frequently found in biologically active compounds, capable of interacting with multiple biological targets. Benzamide derivatives have demonstrated a broad spectrum of pharmacological effects, including:
Antimicrobial activity nih.gov
Analgesic effects nih.gov
Anticancer properties nih.gov
Carbonic anhydrase and acetylcholinesterase inhibition nih.gov
Anticonvulsant activity walshmedicalmedia.com
The ability of the benzamide group to form hydrogen bonds and participate in various non-covalent interactions contributes to its effectiveness as a pharmacophore. walshmedicalmedia.comresearchgate.netnih.gov
Overview of 2-methyl-N-(quinolin-8-yl)benzamide as a Model Compound for Directed Synthesis and Biological Evaluation
The compound this compound, which incorporates both the quinoline and benzamide functionalities, serves as an important model for research. rsc.org The presence of the 8-aminoquinoline (B160924) group acts as a directing group in various chemical reactions, facilitating the synthesis of complex molecules with high selectivity. researchgate.netresearchgate.net This has made N-(quinolin-8-yl)benzamide derivatives valuable substrates in the development of new synthetic methodologies. researchgate.netnih.gov
Furthermore, the combination of these two biologically active moieties in a single molecule makes this compound and its analogues promising candidates for biological evaluation. nih.govsemanticscholar.orgmdpi.com Research into this class of compounds continues to explore their potential as novel therapeutic agents. medchemexpress.comcyberleninka.ru
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H14N2O/c1-12-6-2-3-9-14(12)17(20)19-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3,(H,19,20) |
InChI Key |
RRCMCKQVICOAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Biological Activity and Molecular Mechanisms of 2 Methyl N Quinolin 8 Yl Benzamide and Its Analogues
Research into Anticancer Potential
The quest for novel and effective anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, the quinoline (B57606) core structure has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous compounds with significant biological activities. This article focuses on the anticancer potential of 2-methyl-N-(quinolin-8-yl)benzamide and its structurally related analogues, delving into their cytotoxic effects on cancer cells and the intricate molecular mechanisms that underpin their activity.
In Vitro Cytotoxicity in Human Cancer Cell Lines
A critical initial step in the evaluation of any potential anticancer agent is the assessment of its cytotoxicity against various human cancer cell lines. Research has demonstrated that N-(quinolin-8-yl)benzamide and its derivatives exhibit a range of cytotoxic activities.
For instance, a study focusing on quinolin-8-yl-nicotinamide analogues, which share the core N-(quinolin-8-yl)amide structure, identified a lead compound, QN519, through a high-throughput screening of 20,000 small molecules. nih.govacs.org This compound displayed potent in vitro cytotoxicity across a panel of 12 cancer cell lines. nih.govacs.org Subsequent optimization led to the development of analogue QN523, which demonstrated even more potent cytotoxicity with IC50 values below 1 µM. nih.govacs.org
Similarly, research into 8-aminoquinoline (B160924) (8-AQ) derivatives, which are structurally related to the benzamide (B126) series, has shown promising results. Glycoconjugates of 8-AQ were evaluated for their ability to inhibit the proliferation of human colorectal carcinoma (HCT 116) and breast adenocarcinoma (MCF-7) cells. Two of these glycoconjugates, compounds 17 and 18, showed enhanced cytotoxicity compared to their 8-hydroxyquinoline (B1678124) counterparts and improved selectivity for cancer cells over normal human dermal fibroblasts (NHDF-Neo). nih.gov
Further studies on various quinoline derivatives have consistently highlighted their cytotoxic potential. For example, a series of functionalized quinolines were tested against human epithelial colorectal carcinoma (Caco-2) cells, with compounds showing IC50 values in the low micromolar range. brieflands.com Specifically, 8-nitro-7-quinolinecarbaldehyde (E) was found to be the most potent in this series with an IC50 of 0.53 µM. brieflands.com Another study on quinazoline–sulfonamide derivatives also reported significant cytotoxic activity against Jurkat and THP-1 leukemia cell lines, with IC50 values for the most active compounds ranging from 4.2 to 6.5 µM. semanticscholar.org
Table 1: In Vitro Cytotoxicity of Selected Quinoline Analogues
Compound Cell Line IC50 (µM) Reference QN523 Pancreatic Cancer Panel <1 acs.org, pasteur.fr 8-nitro-7-quinolinecarbaldehyde (E) Caco-2 (Colorectal Carcinoma) 0.53 oup.com 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) Caco-2 (Colorectal Carcinoma) 0.93 oup.com 8-Amino-7-quinolinecarbaldehyde (F) Caco-2 (Colorectal Carcinoma) 1.14 oup.com 7-methyl-8-nitro-quinoline (C) Caco-2 (Colorectal Carcinoma) 1.87 oup.com Compound 4d (quinazoline-sulfonamide) Jurkat (T-cell Leukemia) 4.2 researchgate.net Compound 4d (quinazoline-sulfonamide) THP-1 (Monocytic Leukemia) 4.6 researchgate.net Compound 4a (quinazoline-sulfonamide) Jurkat (T-cell Leukemia) 6.1 researchgate.net Compound 4a (quinazoline-sulfonamide) THP-1 (Monocytic Leukemia) 6.5 researchgate.net
Modulation of Cellular Signaling Pathways Leading to Cytotoxicity
The cytotoxic effects of this compound and its analogues are often the result of their ability to modulate critical cellular signaling pathways. A variety of quinoline derivatives have been shown to exert their anticancer activity by inhibiting pathways such as the PI3K-PKB, epidermal growth factor receptor (EGFR), and mitogen-activated protein kinase (MAPK) pathways. brieflands.comFor instance, 2-Amino-N-quinolin-8-yl-benzenesulfonamide is known to act as an inhibitor of the cell cycle at the G2 phase and as an inducer of apoptosis. sigmaaldrich.comSimilarly, certain quinazoline–sulfonamide derivatives have been found to halt cell cycle progression at the G2/M phase and induce apoptosis in a dose-dependent manner in leukemia cell lines. semanticscholar.org
Induction of Cellular Stress Response and Autophagy Pathways by Quinolin-8-yl-nicotinamide Analogues
Recent research has shed light on the ability of specific quinolin-8-yl-nicotinamide analogues to trigger cellular stress and autophagy in cancer cells. nih.govnih.govAutophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery, which can be induced by various cellular stressors. nih.govIn the context of pancreatic cancer, which is known for its resistance to therapy, the induction of autophagy is considered a potential therapeutic strategy. researchgate.net The optimized compound QN523, a quinolin-8-yl-nicotinamide analogue, was found to significantly upregulate the expression of genes associated with the cellular stress response, including HSPA5, DDIT3, TRIB3, and ATF3. nih.govacs.orgnih.govFurthermore, treatment with QN523 led to an increased expression of key autophagy-related genes such as WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B. nih.govacs.orgnih.govThese findings strongly suggest that the cytotoxic mechanism of this class of compounds involves the activation of the stress response and autophagy pathways. nih.govnih.gov
Poly(ADP-ribose) Polymerase (PARP-1) Enzyme Inhibition by Related Benzamide Scaffolds
The benzamide structure is a key pharmacophore found in many inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a crucial enzyme involved in DNA repair and maintaining genomic integrity. nih.govnih.govInhibitors of PARP-1 compete with the enzyme's natural substrate, NAD+, at the active site. nih.govThis inhibitory action is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. nih.govnih.gov Third-generation PARP inhibitors, many of which are based on benzamide or purine (B94841) structures, have entered clinical trials. nih.govSubstituted benzimidazole (B57391) derivatives, which share structural similarities with the benzamide core, have been a major focus of research for developing PARP-1 inhibitors. nih.govThe development of these inhibitors represents a significant strategy for targeting cancer cells with specific genetic vulnerabilities. nih.govnih.gov
Down-regulation of NF-κB Pathway Activity by N-(quinolin-8-yl)benzenesulfonamide Analogues
The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer. nih.govA series of N-(quinolin-8-yl)benzenesulfonamides has been identified as potent suppressors of the NF-κB pathway. nih.govpasteur.frnih.govThese compounds were discovered through two independent high-throughput screens designed to find inhibitors of NF-κB activation. nih.govpasteur.fr The identified N-(quinolin-8-yl)benzenesulfonamide scaffold demonstrated the ability to inhibit the TNFα-induced translocation of the NF-κB p65 subunit to the nucleus. nih.govAnalogues within this series showed potency in cell-based assays with concentrations as low as 0.6 µM. nih.govpasteur.frnih.govThis suggests that the N-(quinolin-8-yl)benzenesulfonamide core is a promising starting point for developing novel therapeutics that target the NF-κB signaling cascade. nih.gov
Sarco/endoplasmic Reticulum Ca(2+)-ATPase (SERCA) Activation by 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide (CDN 1163)
A specific analogue, 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, also known as CDN 1163, has been identified as an allosteric activator of the sarco/endoplasmic reticulum Ca(2+)-ATPase (SERCA). nih.govmedchemexpress.comoup.comSERCA is a pump that transports Ca2+ from the cytosol into the sarcoplasmic/endoplasmic reticulum (SR/ER), playing a critical role in maintaining calcium homeostasis. nih.govoup.comnih.gov CDN 1163 directly binds to SERCA and increases its maximal activity (Vmax) in a concentration-dependent manner. nih.govBy enhancing SERCA activity, CDN 1163 helps to restore proper calcium levels within the ER, which can alleviate ER stress. medchemexpress.comnih.govIn pancreatic β-cells, activation of SERCA by CDN 1163 has been shown to augment ER and mitochondrial Ca2+ content, enhance mitochondrial function, and protect against lipotoxicity-induced apoptosis. nih.govFurthermore, in human skeletal muscle cells, CDN 1163 increases the uptake and oxidation of glucose and fatty acids. nih.govresearchgate.netThe pharmacological activation of SERCA by compounds like CDN 1163 represents a novel therapeutic approach for diseases characterized by disrupted calcium homeostasis and ER stress. oup.comnih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition by Quinoline Amide Derivatives
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 kinase activity is a significant strategy in cancer therapy. nih.govnih.gov Several quinoline derivatives have been identified as potent VEGFR-2 inhibitors. nih.govnih.gov
A study focused on the design and synthesis of a series of quinoline amide derivatives as VEGFR-2 inhibitors revealed their potential in cancer treatment. nih.gov These compounds were evaluated for their inhibitory activity against both VEGFR-2 kinase and human umbilical vein endothelial cells (HUVEC). nih.gov Among the synthesized compounds, 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide (a structural analogue of this compound) demonstrated the most potent inhibitory activity. nih.gov
| Compound | VEGFR-2 Kinase IC₅₀ (nM) | HUVEC IC₅₀ (nM) |
| 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide | 3.8 | 5.5 |
| Data from a study on quinoline amide derivatives as VEGFR-2 inhibitors. nih.gov |
Molecular docking simulations suggest that these quinoline amide derivatives bind to the ATP-binding site of VEGFR-2, indicating a common mode of interaction. nih.gov This interaction underpins their potential as therapeutic agents for cancer by disrupting the signaling pathway that promotes tumor angiogenesis. nih.gov The quinoline moiety is a key pharmacophoric feature in several FDA-approved VEGFR-2 inhibitors, such as lenvatinib, tivozanib, and lucitanib, further highlighting the importance of this scaffold in the development of anticancer drugs. nih.gov
Research into Antimicrobial Applications
Quinoline derivatives have been extensively investigated for their antimicrobial properties, showing activity against a wide range of pathogens, including bacteria, fungi, viruses, and parasites. researchgate.netnih.govbiointerfaceresearch.com The structural versatility of the quinoline ring system allows for the development of compounds with broad-spectrum antimicrobial action. nih.gov
Quinoline derivatives have shown significant potential as antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria. nih.gov Research has demonstrated the efficacy of these compounds against strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and Clostridium difficile. nih.govnih.gov
One study reported the development of facilely accessible quinoline derivatives with potent activity against a panel of Gram-positive bacterial strains. nih.gov These compounds are considered prototypes for a new class of antibiotics to combat drug-resistant infections. nih.gov Another study synthesized novel quinoline analogues and screened them for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing moderate inhibition zones. ekb.eg
Hybrid molecules incorporating the quinoline scaffold have also been explored. For instance, hybrid quinoline-sulfonamide complexes have shown promising antibacterial activity. nih.gov A cadmium (II) complex of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide exhibited excellent activity against Staphylococcus aureus and very good activity against Escherichia coli. nih.gov
| Compound/Derivative | Bacterial Strain | Activity |
| Facilely accessible quinoline derivatives | Multidrug-resistant Gram-positive bacteria (MRSA, VRE, C. difficile) | Potent antibacterial activity nih.gov |
| Novel quinoline analogues | Gram-positive and Gram-negative bacteria | Moderate inhibition zones ekb.eg |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) complex | Staphylococcus aureus ATCC 25923 | Excellent activity (MIC: 19.04 × 10⁻⁵ mg/mL) nih.gov |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) complex | Escherichia coli ATCC 25922 | Very good activity (MIC: 609 × 10⁻⁵ mg/mL) nih.gov |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Methicillin-resistant S. aureus (MRSA) | High activity, comparable to oxacillin/ciprofloxacin (B1669076) nih.gov |
| MIC = Minimum Inhibitory Concentration |
The antifungal potential of quinoline derivatives has been a subject of significant research. nih.govnih.gov These compounds have demonstrated efficacy against various fungal pathogens, including Candida species and dermatophytes. nih.gov The structural modifications at different positions of the quinoline nucleus can lead to selective antifungal action. nih.gov For example, certain derivatives have shown specific activity against yeasts like Candida, while others are more effective against filamentous fungi. nih.gov
A study on quinoline derivatives linked to a chalcone (B49325) moiety found that these compounds, when combined with fluconazole, exhibited good inhibitory activity against Candida albicans, including fluconazole-resistant strains. nih.gov The combination therapy was found to inhibit hyphae formation and induce mitochondrial dysfunction in the fungal cells. nih.gov
Another study on fluorinated quinoline analogs reported good antifungal activity against various plant-pathogenic fungi. mdpi.com For instance, certain derivatives showed high activity against Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com Furthermore, some synthesized quinoline derivatives containing a 1,2,4-triazole (B32235) moiety showed potent activity against Aspergillus niger. researchgate.net
| Compound/Derivative | Fungal Strain | Activity |
| Quinoline derivatives linked to chalcone moiety (with Fluconazole) | Candida albicans (including resistant strains) | Good inhibitory activity nih.gov |
| Fluorinated quinoline analogs | Sclerotinia sclerotiorum | Good activity (>80%) at 50 µg/mL mdpi.com |
| Fluorinated quinoline analogs | Rhizoctonia solani | Good activity (80.8%) at 50 µg/mL mdpi.com |
| Quinoline derivatives with 1,2,4-triazole moiety | Aspergillus niger | Potent activity researchgate.net |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) complex | Candida albicans ATCC 10231 | Excellent activity (MIC: 19.04 × 10⁻⁵ mg/mL) nih.gov |
| MIC = Minimum Inhibitory Concentration |
The quinoline scaffold is considered a promising basis for the development of antiviral drugs. nih.gov Quinoline derivatives have shown activity against a range of viruses, including influenza viruses and human immunodeficiency virus (HIV). nih.govnih.gov
Research into 4-[(quinolin-4-yl)amino]benzamide derivatives identified them as novel anti-influenza virus agents. nih.gov One of the compounds, G07 , demonstrated significant activity against the influenza A/WSN/33 (H1N1) virus. nih.gov This compound is believed to interact with the viral ribonucleoprotein. nih.gov Other studies have shown that certain quinoline derivatives can inhibit the replication of arboviruses like Zika and chikungunya. nih.gov Additionally, 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516), which has a quinolizidine (B1214090) core, have shown the ability to suppress the reproduction of influenza viruses. mdpi.com
| Compound/Derivative | Virus | Activity/Target |
| G07 (4-[(quinolin-4-yl)amino]benzamide derivative) | Influenza A/WSN/33 (H1N1) | Significant antiviral activity (EC₅₀ = 11.38 ± 1.89 µM) nih.gov |
| 2,8-Bis(trifluoromethyl)quinoline derivatives | Zika virus (ZIKV) | High anti-ZIKV activity (EC₅₀ = 0.8 μM) nih.gov |
| 1,2,3-triazole-containing lupinine derivatives | Influenza A viruses | Suppression of viral reproduction mdpi.com |
| EC₅₀ = 50% Effective Concentration |
Quinoline-based compounds have a long history in the fight against malaria, with drugs like quinine (B1679958) and chloroquine (B1663885) being prominent examples. nih.govmdpi.com The quinoline scaffold is crucial for their antimalarial action, which often involves interfering with the detoxification of heme in the parasite's food vacuole. nih.gov
Research continues to explore new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum and Plasmodium vivax. nih.govnih.gov Studies have focused on creating hybrid compounds, such as those combining quinoline with artemisinin (B1665778) or pyrimidine, which have shown enhanced antimalarial activity. mdpi.com The structure-activity relationship (SAR) of 4-aminoquinoline (B48711) derivatives like chloroquine has been extensively studied, revealing that modifications at specific positions on the quinoline ring can significantly impact efficacy and toxicity. youtube.com For instance, an electron-withdrawing group at the 7-position is essential for high antimalarial activity. youtube.com
| Quinoline Derivative Type | Mechanism/Target | Significance |
| 4-Aminoquinolines (e.g., Chloroquine) | Heme detoxification inhibition nih.gov | Foundation of antimalarial therapy, though resistance is an issue. mdpi.com |
| Quinoline-artemisinin hybrids | β-haematin inhibition mdpi.com | Enhanced activity and potential to overcome resistance. mdpi.com |
| Quinoline-pyrimidine linked calixarenes | Enhanced electronegativity of the quinoline scaffold mdpi.com | Good antimalarial activity comparable to chloroquine. mdpi.com |
Research into Anti-inflammatory Applications
Quinoline derivatives have emerged as promising candidates for the development of new anti-inflammatory agents. researchgate.netnih.gov Their anti-inflammatory effects are mediated through various pharmacological targets, including cyclooxygenase (COX) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govepa.gov
The nature and position of substituents on the quinoline ring are critical in determining the specific anti-inflammatory activity. researchgate.netnih.gov For example, quinolines with a carboxamide moiety have been associated with antagonism of the transient receptor potential vanilloid 1 (TRPV1), a target for pain and inflammation. nih.gov
A study investigating various quinoline derivatives found that certain compounds exhibited significant anti-inflammatory activity in a xylene-induced ear edema test in mice. epa.gov One of the most effective compounds, a tetraaza-cyclopenta[a]anthracene derivative, was shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in mouse macrophages. epa.gov Another study on an indoloquinoline derivative loaded into nanoparticles demonstrated an anti-inflammatory effect against methotrexate-induced inflammation. nih.gov This effect is potentially linked to the inhibition of nitric oxide generation and nuclear factor-kappa B (NF-ĸB) DNA binding. nih.gov
| Compound/Derivative Type | Mechanism/Target | Observed Effect |
| Tetraaza-cyclopenta[a]anthracene derivative | Inhibition of TNF-α and IL-6 production epa.gov | Potent anti-inflammatory activity in mice. epa.gov |
| Indoloquinoline derivative | Inhibition of nitric oxide and NF-ĸB nih.gov | Reduction of methotrexate-induced inflammation. nih.gov |
| Quinolines with carboxamide moiety | TRPV1 antagonism nih.gov | Potential for treating pain and inflammation. nih.gov |
Neuroprotective Research Potential by SERCA Activating Analogues
The exploration of SERCA-activating analogues of this compound has yielded compelling evidence of their neuroprotective capabilities. Research has progressed from initial lead compounds to more potent and pharmacokinetically favorable molecules, demonstrating significant therapeutic promise in cellular and animal models of neurodegenerative disorders.
Detailed Research Findings
Initial research identified CDN1163 as a valuable tool for probing the function of the SERCA pump. Subsequent medicinal chemistry optimization, guided by structure-activity relationship (SAR) studies, led to the development of more advanced analogues. nih.govnih.gov
One such analogue, NDC-1173 , was identified through a rigorous screening process of over 250 novel SERCA2b activators. nih.gov This compound exhibited improved potency and pharmaceutical properties compared to its predecessors. nih.gov In preclinical studies using the APP/PS1 transgenic mouse model of Alzheimer's disease, NDC-1173 demonstrated a significant ability to enhance both object and spatial memory. nih.gov Furthermore, treatment with NDC-1173 led to a substantial reduction in the expression of ER stress markers in the hippocampus, a brain region crucial for memory. nih.gov In vitro experiments corroborated these findings, showing that NDC-1173 protected SH-SY5Y neuroblastoma cells from amyloid-β (Aβ) induced toxicity. nih.gov
Further research has identified NDC-9009 as an even more potent neuroprotective agent. In comparative studies, NDC-9009 demonstrated the most significant neuroprotective effect among a series of tested SERCA pump positive allosteric modulators (PAMs). nih.govresearchgate.net In a 5xFAD transgenic mouse model of Alzheimer's disease, intraperitoneal administration of NDC-9009 was shown to rescue long-term potentiation (LTP) deficits, a key cellular correlate of learning and memory. nih.govresearchgate.net Moreover, in an in vitro model of amyloid toxicity, NDC-9009, along with other analogues like NDC-9136 and NDC-9342, demonstrated a neuroprotective effect by preserving the morphology of dendritic spines, which are essential for synaptic transmission. nih.gov Based on its superior efficacy, NDC-9009 was selected for further in-depth in vivo evaluation. nih.gov
The collective findings from these studies strongly support the hypothesis that the SERCA pump is a viable therapeutic target for Alzheimer's disease and that quinolinyl-benzamide-based SERCA activators are a promising class of molecules for the development of disease-modifying therapies. nih.gov
Interactive Data Tables
Table 1: Investigated SERCA-Activating Analogues
| Compound Name | Chemical Structure | IUPAC Name |
| This compound | [Structure not available in provided sources] | This compound |
| CDN1163 | [Structure not available in provided sources] | 4-(isopropoxy)-N-(2-methylquinolin-8-yl)benzamide |
| NDC-1173 | ![]() |
Structure Activity Relationship Sar Studies of N Quinolin 8 Yl Benzamide Derivatives
Systematic Investigation of Substituent Effects on Biological Activity and Selectivity
The biological profile of N-(quinolin-8-yl)benzamide derivatives is highly sensitive to the nature and position of substituents on both the benzamide (B126) and quinoline (B57606) moieties. The 8-aminoquinoline (B160924) portion often acts as a bidentate directing group in chemical reactions or as a chelating unit for metal ions in biological systems, making substituent effects particularly influential. researchgate.netresearchgate.netnih.gov
The position of the methyl group on the benzamide ring significantly alters the compound's properties and reactivity. While 2-methyl-N-(quinolin-8-yl)benzamide is a specific compound of interest, its comparison with isomers (3-methyl and 4-methyl) reveals important structural insights.
Research into related benzamide series has shown that an ortho-methyl substituent can enhance metabolic stability. acs.org In the context of C-H functionalization reactions, where the N-(quinolin-8-yl)benzamide acts as a substrate, the electronic and steric nature of substituents on the benzamide ring is critical. For instance, studies on C-5 functionalization of the quinoline ring showed that benzamides with electron-donating groups (like methyl) at the para-position are well-tolerated. rsc.org Similarly, a meta-methyl group was also shown to be compatible with these reactions, albeit sometimes resulting in lower yields compared to para-substituents. rsc.org The ortho-position, as in this compound, introduces significant steric bulk near the amide linker, which can influence the conformation of the entire molecule.
| Substituent Position | Observed Effect | Reference |
| Ortho (2-position) | Introduces steric hindrance near the amide linker, potentially influencing molecular conformation and metabolic stability. | acs.org |
| Meta (3-position) | Generally tolerated in functionalization reactions, with moderate reactivity observed. | rsc.org |
| Para (4-position) | Well-tolerated in functionalization reactions, often leading to good product yields. | rsc.org |
Substitutions on the quinoline ring itself provide another layer of modulation for activity and selectivity. The quinoline scaffold is a key pharmacophore, and its decoration can enhance pharmacological efficacy. nih.gov
Position 2: A methyl group at the C-2 position of the quinoline ring, as seen in N-(2-methylquinolin-8-yl)benzamide derivatives, has been used in the synthesis of polymerization catalysts. rsc.org In other quinoline-based compounds, substitution at this position can have a pronounced effect; for example, an electron-donating group was found to enhance antimalarial activity, while an electron-withdrawing group led to its loss. nih.gov
Position 5: The C-5 position is a common site for remote functionalization, including alkylation and acetonation, using the 8-amido group as a director. rsc.orgresearchgate.net The ability to selectively modify this position allows for the introduction of diverse chemical groups to probe for new interactions with biological targets.
Position 6: The presence of a methyl substituent at the C-6 position of the quinoline ring has been shown to be compatible with cross-dehydrogenative coupling reactions, yielding desired products. rsc.org
Position 8: The nitrogen of the amino group at C-8 is fundamental to the structure's function as a chelating agent and directing group. researchgate.netnih.gov Its modification is discussed in the following section.
| Quinoline Position | Type of Substitution | Impact | Reference |
| 2 | Methyl | Used in the design of yttrium complexes for polymerization. | rsc.org |
| 5 | Acetonation, Alkylation | A key site for remote C-H functionalization. | rsc.orgresearchgate.net |
| 6 | Methyl | Compatible with coupling reactions, allowing for product formation. | rsc.org |
| 8 | Amide Linker | Crucial for chelation and directing group activity. | researchgate.netnih.gov |
The planarity and orientation of the amide group dictate the spatial relationship between the benzamide and quinoline ring systems. nih.gov Modifications to this linker have profound consequences:
Intramolecular Hydrogen Bonding: The amide proton can form a hydrogen bond with the quinoline nitrogen, which stabilizes the molecular conformation. nih.gov
Chelation: The amide oxygen and quinoline nitrogen together form a powerful chelation site for metal ions, a feature exploited in both catalysis and fluorescent sensors. researchgate.netnih.gov
Reversed Amide: In studies of analogous compounds, inverting the amide linker was explored. However, this modification can lead to chemical instability, highlighting the structural importance of the original orientation. acs.org
Pharmacophore Mapping for Molecular Target Interaction
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the N-(quinolin-8-yl)benzamide scaffold, the key pharmacophoric features can be inferred from its consistent role as a bidentate ligand in various chemical and biological contexts.
The primary pharmacophoric elements are:
A Hydrogen Bond Donor: The amide N-H group.
Two Hydrogen Bond Acceptors/Metal Coordinating Centers: The amide carbonyl oxygen and the quinoline ring nitrogen (N1).
Two Aromatic/Hydrophobic Regions: The benzamide ring and the quinoline ring system.
The spatial arrangement of the amide oxygen and the quinoline nitrogen creates a defined "bite angle" for metal chelation, which is a dominant feature of its interaction profile. nih.gov The ortho-methyl group on the benzamide ring adds a specific steric feature that must be accommodated by a target's binding pocket and can be considered an additional element that refines the pharmacophore model.
Conformational Analysis and Steric Hindrance Considerations
The three-dimensional shape of this compound is critical to its function. X-ray crystallography studies of related N-(quinolin-8-yl)benzamide structures reveal that the molecule is not planar. nih.gov
Dihedral Angles: There is a significant dihedral angle between the plane of the quinoline ring system and the plane of the benzamide ring. In the related N-(quinolin-8-yl)quinoline-2-carboxamide, the dihedral angle between the two quinoline systems is 11.54°. nih.gov The amide group itself is relatively planar but is twisted with respect to both aromatic rings.
Computational Approaches in Drug Discovery and Mechanistic Elucidation
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a cornerstone of computational drug discovery, providing a virtual snapshot of how a ligand, such as 2-methyl-N-(quinolin-8-yl)benzamide, might bind to a protein's active site. mdpi.com This technique predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. mdpi.com The process involves placing the ligand onto the protein's surface and evaluating various conformations, with the resulting "docking score" quantifying the binding affinity. mdpi.com
While specific docking studies on this compound are not extensively published, research on analogous structures provides significant insight. For instance, studies on a series of 4-[(quinolin-4-yl)amino]benzamide derivatives targeting the influenza virus RNA polymerase have demonstrated key interactions. nih.gov These simulations, performed with software like the Glide program, revealed that the quinoline (B57606) and benzamide (B126) moieties are crucial for binding. nih.gov
Key interactions observed for these related compounds, which could be extrapolated to this compound, include:
Pi-Pi Stacking: The aromatic rings of the quinoline system can form favorable pi-pi stacking interactions with aromatic amino acid residues like tryptophan in the target's binding pocket. nih.gov
Salt Bridges and Hydrogen Bonds: The amide linkage and nitrogen atoms within the quinoline ring are potential sites for forming strong hydrogen bonds or salt bridges with charged residues like lysine. nih.gov
These computational predictions are invaluable for guiding the synthesis of more potent inhibitors by suggesting specific structural modifications to enhance these binding interactions.
| Interaction Type | Potential Residue (Example) | Inferred Role in Binding |
| Pi-Pi Stacking | Tryptophan (TRP) | Stabilization of the ligand in the binding pocket. nih.gov |
| Salt Bridge | Lysine (LYS) | Anchoring the ligand to a key position in the active site. nih.gov |
| Hydrogen Bonding | Asparagine, Cysteine | Enhancing binding affinity and specificity. nih.gov |
| Hydrophobic Interactions | Isoleucine, Leucine | Contributing to the overall stability of the ligand-protein complex. |
This table is illustrative, based on findings from analogous quinoline-benzamide structures.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations offer a profound understanding of chemical reactions at the electronic level, moving beyond the classical ball-and-stick models. nih.gov These methods can compute the energies of transition states and intermediates, providing critical insights into reaction feasibility and pathways. nih.gov
For the N-(quinolin-8-yl)benzamide scaffold, computational studies have been instrumental in understanding its behavior in coupling reactions, particularly those involving C–H activation. researchgate.netacs.org Research has focused on oxidative coupling reactions, where precise control over conditions can lead to different products. acs.org
A significant finding from these studies is the proposed mechanism for cobalt-catalyzed C–H/C–H coupling reactions. researchgate.net Computational analysis suggests the reaction proceeds through several key steps:
Concerted Metalation-Deprotonation (CMD): The reaction initiates with the CMD of a C-H bond on the benzamide ring. researchgate.net
Intermediate Formation: A critical five-membered cobaltocycle is proposed as a key intermediate in the catalytic cycle. researchgate.net
C-C Coupling: The rate-determining step of the process is the C-C bond formation. researchgate.net
Product Release and Catalyst Regeneration: The final steps involve the release of the product and regeneration of the active cobalt catalyst. researchgate.net
These mechanistic studies, which isolate and characterize intermediates like Co(III) metallacycles, demonstrate how quantum calculations can rationalize experimental outcomes and guide the development of more efficient and selective synthetic methods. acs.orgacs.org The calculations reveal that the electronic properties of both the benzamide and the quinoline portions of the molecule are crucial in controlling the reaction's efficiency. researchgate.net
In Silico Library Design and Virtual Screening for Novel Bioactive Compounds
The this compound structure serves as an excellent scaffold for in silico library design. This process involves computationally generating a large, diverse set of related molecules by decorating the core structure with various functional groups. chemrxiv.orgscispace.com These virtual libraries can then be rapidly screened against biological targets to identify promising new drug candidates. nih.gov
The core principle is that compounds sharing a common scaffold are likely to share a similar mode of action and can be synthesized using related chemical routes. chemrxiv.org Modern tools like Lib-INVENT exemplify this approach, allowing for the creation of focused chemical libraries where compounds share the same core while optimizing for desirable properties like binding affinity and drug-likeness. chemrxiv.orgscispace.com
The utility of this strategy is evident in studies of related heterocyclic systems:
Quinazolinones: Derivatives of this related scaffold have been designed and screened in silico against targets like the EGFR tyrosine kinase domain, leading to the identification of potent anticancer agents. nih.gov
Quinoxalines: Virtual screening of quinoxaline (B1680401) derivatives has been used to identify potential inhibitors of enzymes like HDAC6, highlighting the scaffold's role in binding.
By using the this compound core, researchers can design vast libraries of virtual compounds. These libraries can be filtered based on pharmacokinetic predictions (ADME properties) and then docked into the active sites of various enzymes or receptors implicated in disease. nih.govnih.gov This hierarchical screening process efficiently narrows down millions of potential molecules to a manageable number of high-priority candidates for synthesis and experimental testing, significantly accelerating the early stages of drug discovery. nih.gov
Preclinical Research Models and Translational Potential Excluding Human Trials
Development and Application of In Vitro Cellular Assays
In vitro cellular assays are fundamental in early-stage drug discovery, providing a platform to assess the biological activity of a compound in a controlled cellular environment. These assays are crucial for identifying lead compounds and elucidating their mechanisms of action.
High-throughput screening allows for the rapid assessment of large compound libraries to identify molecules that modulate a specific biological target or pathway. Despite the recognized potential of the quinoline (B57606) scaffold in medicinal chemistry, a review of publicly available scientific literature and databases reveals a lack of specific data on "2-methyl-N-(quinolin-8-yl)benzamide" being subjected to high-throughput screening campaigns for lead identification or optimization. While related N-(quinolin-8-yl)benzenesulfonamides have been identified in HTS screens for inhibitors of the NF-κB pathway, no such findings have been published for this compound itself. nih.gov
Cell-based assays are instrumental in determining a compound's effect on specific enzymes and signaling pathways within a cellular context. Research on related quinoline-based structures has demonstrated their potential to modulate pathways such as NF-κB and to inhibit various kinases. nih.govgoogle.com However, there is currently no specific information available in the scientific literature detailing the use of "this compound" in cell-based assays to evaluate its impact on particular enzyme activities or its ability to modulate specific cellular pathways.
In Vivo Efficacy Studies in Relevant Animal Models
Following in vitro characterization, promising compounds are typically advanced to in vivo studies to assess their efficacy in a living organism. Xenograft models, particularly in pancreatic cancer, are a common and relevant system for evaluating the anticancer potential of investigational drugs.
A comprehensive search of the available scientific literature and clinical trial registries indicates that no in vivo efficacy studies for "this compound," specifically in pancreatic cancer xenograft models or other relevant animal models, have been published to date.
Identification and Validation of Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers are essential for clinical drug development, as they provide measurable indicators of a drug's biological activity in the body. The identification and validation of such biomarkers are critical for understanding a compound's mechanism of action and for guiding dose selection in future studies.
Consistent with the lack of in vitro and in vivo preclinical data, there is no information available regarding the identification or validation of pharmacodynamic biomarkers for "this compound." The necessary preceding studies to establish its biological activity and mechanism of action, which would inform biomarker discovery, have not been reported in the public domain.
Conclusion and Future Research Directions
Current State of Knowledge Regarding 2-methyl-N-(quinolin-8-yl)benzamide and its Analogues
The current body of scientific knowledge places the N-(quinolin-8-yl)benzamide framework, including the specific derivative this compound, primarily within the domain of synthetic and organometallic chemistry. The scaffold is widely recognized and utilized as a classic bidentate directing group, which facilitates regioselective C-H bond activation and functionalization. rsc.orgacs.org This capability has established N-(quinolin-8-yl)benzamides as indispensable tools for constructing complex molecular architectures. researchgate.netresearchgate.net Research has demonstrated their utility in cobalt-catalyzed C-H activation/annulation reactions and palladium-catalyzed alkoxylation, showcasing the scaffold's versatility in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net
While the parent compound and its close analogues are celebrated for their roles as directing groups and ligands, the exploration of their intrinsic biological activities is an expanding field. acs.org Analogues of this compound have shown a range of biological effects. For instance, related quinoline-benzamide structures incorporating a 1,2,4-oxadiazole (B8745197) linker have demonstrated notable fungicidal properties. mdpi.comnih.gov Furthermore, modifications of the quinoline (B57606) scaffold have yielded compounds with potential applications as antimicrobial, antitubercular, antiproliferative, and antiviral agents. researchgate.netnih.govresearchgate.net The N-(quinolin-8-yl)benzenesulfonamide variant, which is structurally related to the benzamide (B126), has been identified as a potent down-regulator of NF-κB activity, a critical pathway in inflammation and cancer. nih.gov This suggests that the broader quinoline-amide scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with various biological targets.
Unaddressed Research Questions and Challenges in its Medicinal Chemistry Development
Despite the extensive use of the N-(quinolin-8-yl)benzamide core in synthesis, significant gaps remain in our understanding of its medicinal chemistry potential, particularly for the specific compound this compound. A primary unaddressed question is the comprehensive biological activity profile of this exact molecule. Most studies focus on its utility as a directing group, and dedicated screening of its therapeutic potential against a wide range of targets is largely absent from the literature.
Key challenges in its development include:
Structure-Activity Relationship (SAR) Vacuum: There is a lack of systematic SAR studies for this compound and its immediate derivatives. The influence of the ortho-methyl group on the benzamide ring on potential biological targets, receptor binding, and pharmacokinetic properties compared to other isomers (e.g., 4-methyl-N-(quinolin-8-yl)benzamide) or the unsubstituted parent compound is not well understood. hoffmanchemicals.comkeyorganics.net
Target Deconvolution: For analogues that have shown biological activity, the precise molecular targets often remain unknown. Identifying the specific enzymes, receptors, or cellular pathways with which these compounds interact is a major hurdle that must be overcome to enable rational drug design.
Synthetic Accessibility for Diversity: While the core scaffold is readily synthesized, developing efficient, scalable, and versatile synthetic routes to a diverse library of analogues for comprehensive screening presents a challenge. rsc.org Creating variations in both the quinoline and benzamide portions is crucial for exploring the chemical space and optimizing activity.
From Directing Group to Drug: A significant conceptual challenge is to transition the view of this scaffold from merely a synthetic tool to a pharmacologically active core. This requires a shift in research focus towards evaluating its metabolic stability, toxicity, and other drug-like properties, which are not priorities when it is used as a removable directing group.
Emerging Avenues for Further Investigation of Quinoline-Benzamide Scaffolds in Therapeutic Discovery
The established chemical versatility and the promising, albeit scattered, biological data for related structures open up several exciting avenues for future research into the quinoline-benzamide scaffold.
Inhibitors of Metalloenzymes: The 8-aminoquinoline (B160924) moiety is a well-known metal-chelating group. This intrinsic property makes the quinoline-benzamide scaffold a prime candidate for designing novel inhibitors of metalloenzymes. Inspired by work on quinoline-sulfonamides that target zinc-dependent matrix metalloproteinases (MMPs), a focused investigation into the ability of quinoline-benzamides to inhibit these and other metalloenzymes (e.g., histone deacetylases) could yield potent and selective therapeutic agents. acs.org
Kinase Inhibitor Development: The quinoline ring is a core component of numerous approved kinase inhibitors used in oncology. The quinoline-benzamide scaffold provides a robust platform for designing new kinase inhibitors. By modifying substituents on both the quinoline and benzamide rings, it may be possible to target the ATP-binding site of specific kinases implicated in cancer and inflammatory diseases.
Antimicrobial and Antiviral Agents: Building on initial findings of fungicidal and antiviral activity in related structures, a systematic exploration of quinoline-benzamides against a broad spectrum of pathogens is warranted. mdpi.comnih.govnih.gov This could involve screening against drug-resistant bacterial strains, various fungal species, and viruses, leveraging the scaffold's potential to be adapted for different microbial targets.
Molecular Sensors and Probes: The chelating ability of the quinoline moiety, combined with the potential for fluorescence, suggests that quinoline-benzamide derivatives could be developed as selective molecular sensors. acs.org These could be designed to detect specific metal ions or to function as fluorescent probes for imaging biological processes and environments.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-N-(quinolin-8-yl)benzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a reflux of 2-methylbenzoyl chloride with 8-aminoquinoline in ethanol with glacial acetic acid as a catalyst yields the product . Optimization involves controlling stoichiometry (1:1 molar ratio), reaction time (~18–20 hours), and purification via column chromatography (CH₂Cl₂/MeOH 97:3). Yields can be improved by recovering unreacted starting materials (e.g., 20% recovery reported in Ni-catalyzed reactions) .
Q. How can structural modifications to the quinoline or benzamide moieties influence reactivity in catalytic systems?
- Methodological Answer : Modifications at the quinoline C5 position or benzamide methyl group alter coordination with transition metals. For instance, replacing the methyl group with electron-withdrawing substituents may enhance electrophilicity in cross-coupling reactions. The N,N-bidentate chelation of the 8-aminoquinoline amide skeleton is critical for catalytic activity, as shown in Cu-catalyzed C–H functionalization . Functional group tolerance studies (e.g., Me, Cl, NO₂ on benzamide) confirm steric and electronic effects on reactivity .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : Use ¹H NMR to confirm amide bond formation (e.g., δ 10.81 ppm for NH in 2-fluoro analogs) and LCMS for purity (>99%) . X-ray crystallography (via SHELX programs) resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do conflicting data on catalytic efficiency in Ni/Co-mediated systems arise, and how can they be resolved?
- Methodological Answer : Discrepancies in yield (e.g., 64% in Ni-catalyzed reactions vs. variable Co-catalyzed annulation outcomes ) may stem from ligand exchange dynamics or oxidation states. Mechanistic studies using cyclic voltammetry and XANES can clarify redox behavior (e.g., Co(II) → Co(III) oxidation in electrochemical setups ). Control experiments isolating intermediates (e.g., Co(III)-species) are recommended .
Q. What strategies enhance regioselectivity in C–H functionalization of this compound?
- Methodological Answer : Auxiliary-directed C–H activation is effective. For example, Pd-catalyzed arylation at sp³ centers uses pivalic acid as an additive and t-amyl alcohol as a solvent to improve selectivity . Electrochemical methods with Co catalysts enable C5-H bromination via radical intermediates, requiring N,N-bidentate coordination .
Q. How can metabolite profiling inform the pharmacokinetic evaluation of quinolin-8-yl benzamide derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites, such as hydroxylated or glucuronidated products. In vivo studies using radiolabeled analogs (e.g., [¹⁴C]-AZD6280) track metabolic pathways, while authentic standards validate fragmentation patterns .
Q. What computational tools aid in predicting the bioactivity of this compound-based inhibitors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins like PARP-1. SAR studies on 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide derivatives reveal substituent effects on binding affinity and IC₅₀ values . MD simulations assess stability of ligand-protein complexes over nanosecond timescales.
Data Contradiction Analysis
Q. Why do some studies report no byproducts in cross-coupling reactions, while others observe ligand dissociation?
- Methodological Answer : Reaction conditions (e.g., solvent polarity, temperature) influence metal-ligand stability. In Ni-catalyzed systems, unreacted this compound (20% recovery) suggests ligand robustness, while Co systems may undergo ligand exchange under oxidative conditions . Monitoring via in situ IR or HPLC-MS can detect transient intermediates.
Experimental Design Considerations
Q. How can electrochemical methods be integrated into the synthesis of this compound derivatives?
- Methodological Answer : Use a divided cell with a graphite anode and Pt cathode. Apply constant current (2.5 mA) in HFIP solvent with CH₃CO₃H as a proton source. This setup enables Co(III)-mediated C–H activation without exogenous oxidants, achieving yields up to 83% .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

